4-Fluorobut-2-ynoic acid
CAS No.:
Cat. No.: VC13565067
Molecular Formula: C4H3FO2
Molecular Weight: 102.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H3FO2 |
|---|---|
| Molecular Weight | 102.06 g/mol |
| IUPAC Name | 4-fluorobut-2-ynoic acid |
| Standard InChI | InChI=1S/C4H3FO2/c5-3-1-2-4(6)7/h3H2,(H,6,7) |
| Standard InChI Key | ZIMQXFHNHDJWSP-UHFFFAOYSA-N |
| SMILES | C(C#CC(=O)O)F |
| Canonical SMILES | C(C#CC(=O)O)F |
Introduction
Structural and Electronic Properties
The molecular structure of 4-fluorobut-2-ynoic acid combines a rigid alkyne backbone with a polar carboxylic acid group and an electron-withdrawing fluorine atom. Key features include:
-
Triple bond geometry: The sp-hybridized carbons at positions 2 and 3 create a linear geometry, significantly reducing conformational flexibility compared to enoic analogs.
-
Electronic effects: The fluorine atom inductively withdraws electron density, enhancing the acidity of the carboxylic acid group (predicted pKa ≈ 2.1–2.5).
-
Dipole interactions: The C–F bond dipole (1.41 D) and carboxyl group polarity promote solubility in polar aprotic solvents like DMF or DMSO.
Comparative Analysis with Analogous Compounds
| Property | 4-Fluorobut-2-ynoic Acid | (E)-4-Fluorobut-2-enoic Acid | 4-Chlorobut-2-enoic Acid |
|---|---|---|---|
| Bond type | Alkyne (C≡C) | Alkene (C=C) | Alkene (C=C) |
| Molecular Formula | C₄H₃FO₂ | C₄H₅FO₂ | C₄H₅ClO₂ |
| Predicted logP | 0.89 | 1.12 | 1.45 |
| Acidity (pKa) | ~2.3 | 2.8–3.1 | 2.6–2.9 |
Synthetic Strategies and Challenges
Alkyne Fluorination
A multi-step approach could involve:
-
Synthesis of but-2-ynoic acid via oxidation of 2-butyn-1-ol with Jones reagent.
-
Electrophilic fluorination using Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) under inert conditions.
-
Purification via recrystallization (e.g., ethyl acetate/hexane) or chromatography.
Critical Parameters:
-
Temperature control (<0°C) to prevent alkyne polymerization.
-
Solvent selection (e.g., dichloromethane) to stabilize intermediates.
Carboxylation of Fluorinated Alkynes
An alternative route may employ:
-
Sonogashira coupling between fluorinated acetylene and a carbonyl precursor.
-
Oxidative carboxylation using CO₂ in the presence of Pd catalysts.
Reactivity and Functionalization
The triple bond and fluorine substituent enable unique reactivity patterns:
Nucleophilic Additions
-
Water addition: Forms 4-fluoro-3-oxobutanoic acid under acidic conditions.
-
Amine conjugation: Reacts with primary amines to yield fluorinated β-enamino acids, potential enzyme inhibitors .
Cycloadditions
-
Huisgen cycloaddition: Forms triazole derivatives with azides, relevant to click chemistry applications.
-
Diels-Alder reactivity: Acts as a dienophile with electron-rich dienes (e.g., furan).
Industrial and Material Science Applications
Polymer Chemistry
-
Monomer for fluoropolymers: The triple bond enables radical polymerization, yielding materials with high thermal stability (>300°C).
-
Surface modification: Carboxyl groups enhance adhesion in composite materials.
Analytical Chemistry
-
Derivatization agent: Enhances detection of amines and alcohols via LC-MS through fluoro-tagging.
Future Research Directions
-
Synthetic optimization: Develop catalytic asymmetric fluorination methods.
-
Targeted drug delivery: Conjugate with nanoparticles for enhanced bioavailability.
-
Ecotoxicology studies: Assess long-term environmental persistence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume